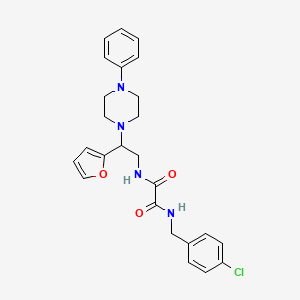![molecular formula C21H19N3O3S B2514923 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-01-5](/img/structure/B2514923.png)
5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound characterized by its unique thiazolopyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a substituted benzylamine with a thioamide under acidic conditions to form the thiazole ring.
Pyridazine Ring Construction: The thiazole intermediate is then reacted with a hydrazine derivative to form the pyridazine ring.
Final Cyclization: The intermediate compound undergoes cyclization under basic conditions to form the final thiazolopyridazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, research is ongoing to explore its potential as an anti-cancer agent. Its ability to interfere with specific cellular pathways makes it a promising candidate for further investigation in oncology.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer treatment.
相似化合物的比较
Similar Compounds
5-(3,5-Dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Unique due to its specific substitution pattern and biological activity.
Thiazolopyridazine Derivatives: Other derivatives may have different substituents, leading to variations in biological activity and chemical reactivity.
Benzylthiazole Compounds: These compounds share the thiazole ring but differ in the attached groups, affecting their overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-7-5-4-6-8-15)23-24(21(19)25)12-14-9-16(26-2)11-17(10-14)27-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCKHWBEYGBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate](/img/structure/B2514841.png)
![(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide](/img/structure/B2514842.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2514843.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2514849.png)



![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

